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molecular formula C17H13NO3 B8276324 3-(4-Quinolinylmethoxy)benzoic acid

3-(4-Quinolinylmethoxy)benzoic acid

Cat. No. B8276324
M. Wt: 279.29 g/mol
InChI Key: JBWLLBRTSPGXIZ-UHFFFAOYSA-N
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Patent
US05212182

Procedure details

3-(4-Quinolinylmethoxy)benzoic acid methyl ester (10.25 g, 35 mmol) and 2.5N NaOH (aq) (70 ml, 175 mmol) were refluxed for 2 hours in MeOH (300 mL). Neutralization with conc. HCl (14.5 mL, 175 mmol) and filtration afforded 9.5 g (34 mmol, 97%) of air-dried 3-(4-quinolinylmethoxy)benzoic acid as a white solid. The free acid (9.0 g, 32 mmol) was refluxed in excess thionyl chloride (50 mL, neat) for 10 minutes. Dichloroethane and ether were added and the resulting precipitate filtered to afford 3-(4-quinolinylmethoxy)benzoyl chloride hydrochloride as a cream colored solid. The acid chloride (3.34 g, 10 mmol), resuspended in methylene chloride, was treated with 4-amino-1-benzylpiperidine (3.80 g, 20 mmol) and, after 0.5 hours, extracted with 1N NaOH (aq) and water. Evaporation of the organic phase, crystallization of the residue from methylene chloride-ether-hexane, and purification by flash column chromatography on silica gel afforded, after recrystallization from acetonitrile, 3.1 g (6.9 mmol, 69% yield) of the product as a pale yellow solid, m.p. 160°-163° C.
Name
3-(4-Quinolinylmethoxy)benzoic acid methyl ester
Quantity
10.25 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
14.5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:22])[C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([O:10][CH2:11][C:12]2[C:21]3[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=3)[N:15]=[CH:14][CH:13]=2)[CH:5]=1.[OH-].[Na+].Cl>CO>[N:15]1[C:16]2[C:21](=[CH:20][CH:19]=[CH:18][CH:17]=2)[C:12]([CH2:11][O:10][C:6]2[CH:5]=[C:4]([CH:9]=[CH:8][CH:7]=2)[C:3]([OH:22])=[O:2])=[CH:13][CH:14]=1 |f:1.2|

Inputs

Step One
Name
3-(4-Quinolinylmethoxy)benzoic acid methyl ester
Quantity
10.25 g
Type
reactant
Smiles
COC(C1=CC(=CC=C1)OCC1=CC=NC2=CC=CC=C12)=O
Name
Quantity
70 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
300 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
14.5 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1=CC=C(C2=CC=CC=C12)COC=1C=C(C(=O)O)C=CC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 34 mmol
AMOUNT: MASS 9.5 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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